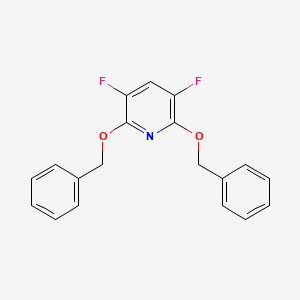

2,6-Bis(benzyloxy)-3,5-difluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2,6-bis(phenylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2NO2/c20-16-11-17(21)19(24-13-15-9-5-2-6-10-15)22-18(16)23-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXMCIGSQJIUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2,6 Bis Benzyloxy 3,5 Difluoropyridine

Nucleophilic Displacement Reactions of the Fluorine Atoms

The fluorine atoms at the 3- and 5-positions of the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

The regioselectivity of nucleophilic attack on substituted dihalopyridines is a subject of considerable study. In the case of 2,6-Bis(benzyloxy)-3,5-difluoropyridine, the outcome of SNAr reactions is dictated by a combination of electronic and steric factors. The electron-donating nature of the benzyloxy groups at the 2- and 6-positions increases the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, the strong electron-withdrawing character of the fluorine atoms at the 3- and 5-positions counteracts this effect, rendering these positions electrophilic and prone to substitution.

Generally, in polyfluorinated pyridines, nucleophilic attack is favored at positions para to the nitrogen atom due to the effective stabilization of the negatively charged Meisenheimer intermediate. rsc.org However, in this specific molecule, the para-position (C4) is unsubstituted. The benzyloxy groups at C2 and C6 sterically hinder the approach of nucleophiles to the adjacent C3 and C5 positions. The interplay between the electronic activation by the fluorine atoms and the steric hindrance from the benzyloxy groups is a critical determinant of regioselectivity. For many substituted pyridines, nucleophilic substitution of a less activated fluorine at the 3-position can be challenging. acs.org

Table 1: Factors Influencing Regioselectivity in SNAr Reactions

| Factor | Influence on Reactivity at C3/C5 |

| Electronic Effects | The electron-withdrawing fluorine atoms activate the C3 and C5 positions for nucleophilic attack. The electron-donating benzyloxy groups at C2 and C6 can modulate this effect. |

| Steric Hindrance | The bulky benzyloxy groups at C2 and C6 can sterically shield the adjacent C3 and C5 positions, potentially directing the nucleophile to the less hindered position or requiring more forcing reaction conditions. |

| Nucleophile Strength | Stronger nucleophiles are more likely to overcome any electronic or steric barriers to reaction. |

| Reaction Conditions | Harsher conditions, such as elevated temperatures, can promote substitution at otherwise less reactive sites. rsc.org |

Protecting groups are integral to multi-step organic syntheses, temporarily masking a functional group to prevent it from reacting under a specific set of conditions. fishersci.com In this compound, the benzyloxy groups serve to protect the hydroxyl functionalities that would otherwise exist.

The nature of these protecting groups has a direct impact on the reactivity of the molecule. The benzyloxy groups, being relatively large, exert significant steric influence on the neighboring 3- and 5-positions. This steric bulk can be exploited to control the regioselectivity of reactions. Furthermore, the electron-donating character of the etheric oxygen atoms of the benzyloxy groups influences the electronic properties of the pyridine ring, which in turn affects the rate and outcome of nucleophilic substitution reactions.

Reactions Involving the Pyridine Nitrogen Center

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule. This allows for reactions such as the formation of pyridinium (B92312) salts. Treatment of pyridines with suitable alkylating agents can lead to the formation of these quaternary ammonium (B1175870) compounds. The reactivity of the pyridine nitrogen in this compound towards such reactions is influenced by the electronic effects of the substituents on the ring. The electron-donating benzyloxy groups would be expected to enhance the nucleophilicity of the nitrogen atom, facilitating pyridinium salt formation. nih.gov

Selective Transformations of the Benzyloxy Protecting Groups

The benzyloxy groups in this compound can be selectively removed to unveil the corresponding phenolic hydroxyl groups, which can then be further functionalized.

The most common and efficient method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenolysis. researchgate.net This reaction is typically carried out using a palladium or platinum catalyst in the presence of hydrogen gas. The process is generally clean and high-yielding, affording the deprotected alcohol (or phenol (B47542) in this case) and toluene (B28343) as a byproduct. acs.org The application of this methodology to this compound would be expected to proceed smoothly to yield 3,5-difluoro-2,6-dihydroxypyridine.

Alternative deprotection strategies for benzyl ethers exist, including the use of strong acids or oxidizing agents, but these methods are often less mild and may not be compatible with other functional groups in the molecule. acs.org For instance, oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been reported for p-methoxybenzyl ethers. nih.gov

Table 2: Deprotection of Benzyloxy Groups

| Method | Reagents and Conditions | Product | Notes |

| Hydrogenolysis | H₂, Pd/C or PtO₂, solvent (e.g., ethanol, ethyl acetate) | 3,5-Difluoro-2,6-dihydroxypyridine | Generally high-yielding and clean. researchgate.net |

| Oxidative Deprotection | DDQ, MeCN/H₂O | 3,5-Difluoro-2,6-dihydroxypyridine | More common for electron-rich benzyl ethers like p-methoxybenzyl. nih.gov |

Once the benzyloxy groups are removed to give the dihydroxypyridine, the resulting phenolic hydroxyl groups are amenable to a wide range of derivatization reactions. This allows for the introduction of new functional groups and the construction of more complex molecular architectures. Common derivatization strategies include acylation, alkylation, and silylation.

For analytical purposes, derivatization is often employed to enhance the detectability of a compound. For example, reaction with dansyl chloride or other fluorescent tags can significantly improve the sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. From a synthetic standpoint, the hydroxyl groups can be converted to esters, ethers, or other functional groups to build upon the pyridine scaffold.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which generally makes electrophilic aromatic substitution reactions challenging compared to benzene (B151609) derivatives. The substitution pattern of this compound further complicates this reactivity. The two fluorine atoms at the 3- and 5-positions are powerful deactivating groups, significantly reducing the electron density of the ring and making it less susceptible to attack by electrophiles.

Conversely, the benzyloxy groups at the 2- and 6-positions are activating groups. However, in pyridine systems, the position of electrophilic attack is typically directed to the 3- or 5-position. In this specific molecule, these positions are already occupied by fluorine atoms. Therefore, classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be exceedingly difficult and have not been widely reported in the literature for this specific compound. The strong deactivating effect of the fluorine atoms likely outweighs the activating effect of the benzyloxy groups, rendering the ring highly resistant to electrophilic attack.

Organometallic Reactions and Cross-Coupling Methodologies

The presence of halogen substituents on the pyridine ring opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through organometallic reactions.

Directed Ortho-Metallation (DoM) and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalating group (DMG). wikipedia.org In pyridine derivatives, the nitrogen atom itself can act as a directing group, but stronger DMGs are often required to achieve high regioselectivity and yields. clockss.orguwindsor.casemanticscholar.org For this compound, the benzyloxy groups could potentially act as DMGs. However, the most acidic protons are typically those adjacent to the directing group. In this case, the positions ortho to the benzyloxy groups are the 3- and 5-positions, which are substituted with fluorine.

An alternative strategy would be a halogen-metal exchange reaction. The carbon-fluorine bond is generally strong, but under specific conditions with potent organolithium reagents, lithiation at the 3- or 5-position could be envisioned. This would generate a highly reactive organolithium intermediate that could then be quenched with various electrophiles to introduce new functional groups at these positions. However, the stability of such an intermediate and the potential for side reactions would need to be carefully considered. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is common in pyridine chemistry to avoid nucleophilic addition to the C=N bond. clockss.org

Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck)

The fluorine atoms at the 3- and 5-positions of this compound make it an ideal candidate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for forming carbon-carbon bonds. nih.govnih.gov The C-F bonds in this compound could potentially undergo oxidative addition to a low-valent palladium complex, initiating the catalytic cycle. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3- and/or 5-positions. The choice of catalyst, ligands, base, and reaction conditions would be crucial to achieve selective mono- or di-substitution.

Similarly, the Heck reaction , which couples an unsaturated halide with an alkene under palladium catalysis, offers another avenue for functionalization. wikipedia.orgorganic-chemistry.orgnumberanalytics.comnih.govyoutube.com This reaction would enable the introduction of alkenyl substituents at the 3- and 5-positions of the pyridine ring. The reactivity of the C-F bond in Heck reactions is generally lower than that of C-Br or C-I bonds, often requiring more forcing conditions or specialized catalyst systems.

| Cross-Coupling Reaction | Potential Substrate | Potential Coupling Partner | Potential Product |

| Suzuki-Miyaura | This compound | Arylboronic acid | 3-Aryl-2,6-bis(benzyloxy)-5-fluoropyridine |

| Heck | This compound | Alkene | 3-Alkenyl-2,6-bis(benzyloxy)-5-fluoropyridine |

Redox Chemistry of the Pyridine and Substituted Moieties

The redox chemistry of pyridine derivatives is of significant interest due to their potential applications in areas such as energy storage and photoredox catalysis. mdpi.com The pyridine ring is a π-deficient system and can undergo reduction. The presence of two electron-withdrawing fluorine atoms in this compound would make the ring more susceptible to reduction compared to unsubstituted pyridine.

Conversely, oxidation of the pyridine nitrogen to form an N-oxide is a common transformation. nih.gov This modification can alter the reactivity of the ring, for instance, by making it more susceptible to nucleophilic attack. The benzyloxy substituents can also undergo redox transformations. For example, the benzyl groups can be cleaved under reductive conditions (e.g., hydrogenolysis), which would unmask the hydroxyl groups at the 2- and 6-positions.

Functional Group Interconversions of Peripheral Substituents

The benzyloxy and fluoro substituents on the pyridine ring are not merely passive spectators but can be actively transformed to introduce further molecular diversity.

The benzyloxy groups are essentially protected hydroxyl groups. Their cleavage, typically via catalytic hydrogenation, would yield 2,6-dihydroxy-3,5-difluoropyridine. This dihydroxypyridine derivative exists in equilibrium with its tautomeric pyridone form, which opens up new avenues for functionalization at the oxygen and nitrogen atoms.

The fluorine atoms, while generally robust, can be displaced by strong nucleophiles under certain conditions, particularly in electron-deficient pyridine rings. This nucleophilic aromatic substitution (SNAr) would allow for the introduction of a variety of functional groups, such as amines, alkoxides, and thiols, at the 3- and 5-positions. The success of such transformations would depend on the nucleophile's strength and the reaction conditions.

| Peripheral Substituent | Transformation | Reagents | Product Functionality |

| Benzyloxy | Debenzylation | H₂, Pd/C | Hydroxyl/Pyridone |

| Fluoro | Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., R₂NH) | Amine |

Advanced Structural Characterization and Spectroscopic Analysis of 2,6 Bis Benzyloxy 3,5 Difluoropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment.

No published data is available for the NMR spectroscopic analysis of 2,6-Bis(benzyloxy)-3,5-difluoropyridine.

¹H NMR Spectroscopy for Proton Environments and Coupling Interactions.

Specific ¹H NMR data for this compound, including chemical shifts, multiplicities, and coupling constants for the aromatic and benzylic protons, are not available in the reviewed literature.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation.

Detailed ¹³C NMR data, which would reveal the chemical shifts of the pyridine (B92270) and benzyl (B1604629) carbons and their coupling with fluorine atoms, has not been reported for this compound.

¹⁹F NMR Spectroscopy for Fluorine Environments and Substituent Effects.

Experimental ¹⁹F NMR data, crucial for understanding the electronic environment of the fluorine atoms on the pyridine ring, is not publicly available.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships.

No 2D NMR studies (COSY, HSQC, HMBC, NOESY) have been published for this compound to establish the connectivity and spatial relationships between atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting.

A search of scientific databases did not yield any experimental IR or Raman spectra for this compound. Therefore, a fingerprint analysis of its vibrational modes cannot be provided.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Analysis.

No mass spectrometry data, including the precise molecular mass and fragmentation patterns for this compound, has been found in the available literature.

X-ray Crystallography for Definitive Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state of this compound has not been publicly documented through X-ray crystallography. A comprehensive search for crystallographic information, including unit cell dimensions, space group, and key intramolecular bond lengths and angles, did not yield any specific studies for this compound.

While data exists for structurally related but distinct molecules, such as other substituted difluoropyridines, this information is not directly applicable for a definitive structural determination of the title compound. Without experimental single-crystal X-ray analysis, the precise conformation of the benzyloxy groups relative to the difluoropyridine ring, as well as the intermolecular packing interactions in the solid state, remain undetermined.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |

| Volume | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available |

| Key Bond Lengths (e.g., C-F, C-O, C-N) | Data Not Available |

| Key Bond Angles (e.g., O-C-C, F-C-C) | Data Not Available |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Similarly, a detailed analysis of the electronic absorption properties of this compound through UV-Vis spectroscopy is not available in the surveyed literature. This includes the identification of absorption maxima (λmax), their corresponding molar absorptivity coefficients (ε), and the assignment of specific electronic transitions (e.g., π → π, n → π).

The electronic structure of this molecule, influenced by the interplay between the electron-withdrawing fluorine atoms and the benzyloxy substituents on the pyridine ring, would be expected to give rise to characteristic absorption bands in the ultraviolet region. However, without experimental spectra, a discussion of the extent of electronic conjugation and the energies of the electronic transitions remains speculative.

Table 2: Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment of Electronic Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Theoretical and Computational Chemistry Studies of 2,6 Bis Benzyloxy 3,5 Difluoropyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) for Ground State Properties and EnergeticsDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost.researchgate.netresearchgate.netFor 2,6-Bis(benzyloxy)-3,5-difluoropyridine, a DFT study would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation (the ground state). This process involves calculating the forces on each atom and adjusting their positions until a stable geometry is reached.

From this optimized structure, a wealth of information could be extracted:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles would be determined. For instance, the C-F, C-N, C-O, and various C-C and C-H bond lengths would be calculated. The planarity of the pyridine (B92270) ring and the orientation of the two benzyloxy groups relative to the ring would be established.

Energetics: The total electronic energy, heat of formation, and Gibbs free energy could be calculated. nih.gov These values are crucial for assessing the molecule's thermodynamic stability.

Electronic Properties: The distribution of electron density would be visualized, often through molecular orbital plots (e.g., HOMO and LUMO) and electrostatic potential maps. The HOMO-LUMO energy gap is a key descriptor for predicting chemical reactivity and electronic transitions. nih.gov

A hypothetical data table for optimized geometry might look like this:

| Parameter | Predicted Value (DFT/B3LYP/6-311G**) |

| C-F Bond Length | Data not available |

| C-N Bond Length | Data not available |

| C-O-C Angle | Data not available |

| Pyridine Ring Twist | Data not available |

Ab Initio Methods for Higher-Level Electronic Structure CharacterizationAb initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for certain properties, albeit at a much greater computational expense.researchgate.net

For this compound, these methods would be used to:

Benchmark DFT Results: Provide a more accurate calculation of the ground state energy and geometry to validate the results from more cost-effective DFT methods.

Investigate Electron Correlation: Offer a more sophisticated treatment of electron correlation, which is important for accurately describing non-covalent interactions, such as potential intramolecular π-stacking between the benzyl (B1604629) rings or between a benzyl ring and the pyridine core.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While quantum mechanics calculates static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. rsc.orgemerginginvestigators.org This is essential for understanding the flexibility of a molecule like this compound, which has several rotatable bonds in its benzyloxy side chains.

An MD simulation would involve:

Assigning a force field (a set of parameters describing the potential energy of the atoms) to the molecule.

Placing the molecule in a simulated environment (e.g., in a vacuum or a solvent box).

Solving Newton's equations of motion for every atom over a series of very small time steps.

The resulting trajectory provides a view of the molecule's dynamic behavior, allowing for the analysis of its conformational landscape . This would reveal the different shapes (conformers) the molecule can adopt, the relative energies of these conformers, and the energy barriers for converting between them. pandawainstitute.com For this molecule, key areas of interest would be the rotational freedom of the two benzyloxy groups.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra or predicting the spectral properties of a yet-to-be-synthesized molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, can help confirm the structure of the compound. For this specific molecule, predicting the ¹⁹F NMR shifts and through-space F-F or F-H coupling constants would be particularly insightful. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from a DFT frequency analysis. researchgate.net This produces a theoretical IR spectrum. Each calculated vibrational mode can be animated to understand the specific atomic motions (e.g., C-F stretching, pyridine ring breathing, CH₂ bending) responsible for each peak.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. ijcce.ac.ir The calculation would predict the wavelength of maximum absorption (λₘₐₓ) and the corresponding oscillator strength (a measure of absorption intensity), providing a theoretical UV-Vis spectrum.

A hypothetical table of predicted spectroscopic data might be:

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-F) | Data not available |

| ¹⁹F NMR | Chemical Shift | Data not available |

| IR | C-F Stretch Frequency (cm⁻¹) | Data not available |

| UV-Vis | λₘₐₓ (nm) | Data not available |

Mechanistic Investigations of Key Reactions via Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one might investigate its potential reactions, such as nucleophilic aromatic substitution, where an external nucleophile displaces a fluoride (B91410) or benzyloxy group.

A computational study of a reaction mechanism would involve:

Calculating the geometries and energies of the reactant(s), product(s), and any intermediates.

Locating the transition state (TS) structure, which is the highest energy point along the reaction pathway.

Calculating the activation energy (the energy difference between the reactant and the transition state), which determines the reaction rate.

This analysis would provide a detailed, step-by-step picture of how the reaction proceeds at a molecular level.

Structure-Reactivity Relationships from Computational Descriptors

By calculating a variety of electronic and structural properties, known as computational descriptors , it is possible to build structure-reactivity relationships. These descriptors quantify aspects of the molecule that govern its behavior.

Key descriptors for this compound would include:

HOMO/LUMO Energies and Gap: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons. The HOMO-LUMO gap indicates kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. For this compound, it would likely show negative potential around the fluorine and oxygen atoms and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) quantifies the electron distribution and helps identify reactive sites. emerginginvestigators.org Fluorine atoms, being highly electronegative, would carry a significant partial negative charge.

These descriptors provide a quantitative basis for understanding and predicting the chemical reactivity of the molecule.

Synthetic Utility and Emerging Applications of 2,6 Bis Benzyloxy 3,5 Difluoropyridine in Advanced Organic Synthesis

Intermediate in the Construction of Architecturally Complex Heterocyclic Systems

The structure of 2,6-Bis(benzyloxy)-3,5-difluoropyridine, featuring two displaceable fluorine atoms and two benzyloxy groups that can be readily cleaved, theoretically positions it as a valuable intermediate for the synthesis of intricate heterocyclic frameworks.

Synthesis of Polycyclic Pyridine (B92270) Derivatives

The fluorine atoms at the 3- and 5-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity could be exploited to construct fused polycyclic systems. For instance, reaction with a dinucleophile, such as a 1,2- or 1,3-diamine, dithiol, or diol, could lead to the formation of new heterocyclic rings fused to the pyridine core. The benzyloxy groups at the 2- and 6-positions can act as protecting groups for the corresponding hydroxyl functionalities, which can be deprotected at a later synthetic stage to provide further handles for functionalization or to be part of the final target structure.

While specific examples utilizing this compound are not available, the general strategy of using di- and poly-fluorinated pyridines as precursors for polycyclic systems is a known approach in heterocyclic chemistry.

Access to Diversified Multi-Substituted Pyridines

The differential reactivity of the fluorine atoms in this compound could potentially be harnessed for the sequential introduction of various substituents, leading to a diverse array of multi-substituted pyridines. By carefully controlling reaction conditions and the nature of the nucleophile, it might be possible to achieve selective mono-substitution at either the 3- or 5-position. Subsequent reaction with a different nucleophile would then yield a pyridine with three distinct substituents.

Furthermore, the benzyloxy groups can be debenzylated to reveal the corresponding 2,6-dihydroxypyridine derivative. These hydroxyl groups can then be further functionalized, for example, through etherification, esterification, or conversion to leaving groups for subsequent cross-coupling reactions. This multi-faceted reactivity provides a potential, though underexplored, platform for generating a library of highly substituted pyridine compounds for various screening purposes.

Precursor for Functional Materials with Tunable Properties

Pyridine-based structures are integral components of many functional organic materials, including organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. The electronic properties of these materials can be finely tuned by modifying the substitution pattern on the pyridine ring.

The electron-withdrawing nature of the fluorine atoms in this compound would significantly lower the energy levels of the pyridine's molecular orbitals. This characteristic could be beneficial in the design of electron-transporting or host materials for OLEDs. The benzyloxy groups, on the other hand, could influence the solubility, processability, and solid-state packing of the resulting materials. While no specific functional materials derived from this compound have been reported, its core structure represents a promising scaffold for the development of new materials with tailored optoelectronic properties.

Building Block in the Development of Agrochemicals and Specialty Chemicals

Fluorinated organic molecules play a crucial role in the agrochemical industry, often imparting enhanced metabolic stability and bioactivity. The 3,5-difluoropyridine (B1298662) moiety is a known pharmacophore in some biologically active compounds. Therefore, this compound could serve as a key building block for the synthesis of novel agrochemicals.

The synthetic handles on the molecule allow for the introduction of various functionalities that could interact with biological targets. For instance, the fluorine atoms could be displaced by sulfur, nitrogen, or oxygen-based nucleophiles to introduce moieties known to be important for herbicidal, fungicidal, or insecticidal activity. The ability to deprotect the benzyloxy groups to reveal the pyridin-2,6-diol structure adds another layer of synthetic versatility for creating a diverse range of potential agrochemical candidates.

Application in the Design and Synthesis of Catalytic Ligands

Pyridine-containing ligands are ubiquitous in transition metal catalysis. The electronic and steric properties of the ligand can be precisely controlled by the substituents on the pyridine ring, which in turn dictates the catalytic activity and selectivity of the metal complex.

This compound could be a precursor to novel ligand scaffolds. For example, nucleophilic substitution of the fluorine atoms with phosphine or amine functionalities could lead to new bidentate or pincer-type ligands. The benzyloxy groups could be retained to impart specific steric bulk or could be deprotected to allow for coordination of the hydroxyl groups to a metal center. The strong electron-withdrawing effect of the fluorine atoms would also modulate the electron-donating ability of the pyridine nitrogen, which could have a significant impact on the catalytic performance of the corresponding metal complexes. The exploration of this compound in ligand synthesis remains an open area for research.

Patent Landscape and Commercial Relevance of 2,6 Bis Benzyloxy 3,5 Difluoropyridine and Analogous Structures

Global Patent Filings Pertaining to Fluorinated Pyridine (B92270) Compounds

The global patent landscape for fluorinated pyridine compounds is characterized by a steady stream of filings, reflecting their critical role as intermediates in the synthesis of a wide array of commercial products. A significant portion of these patents are focused on novel and efficient methods for the synthesis of fluorinated pyridine derivatives.

Patents in this domain often describe processes for the preparation of various difluoropyridine and fluorinated pyridine compounds. For instance, methods for producing 2,3-difluoropyridines, which are valuable intermediates for herbicides, have been the subject of patent applications. google.com These patents often detail multi-step chemical transformations, including diazotization and fluorination reactions, to introduce fluorine atoms at specific positions on the pyridine ring. google.com

Furthermore, the development of catalysts to improve the efficiency and selectivity of fluorination reactions is a key area of innovation. Patents have been granted for processes that utilize specific catalysts to facilitate the replacement of chlorine atoms with fluorine, a common strategy in the industrial production of these compounds. epo.org

The major players in this field include large agrochemical and pharmaceutical corporations, as well as specialized chemical manufacturing companies. The geographical distribution of patent filings is concentrated in regions with strong chemical and pharmaceutical industries, including the United States, Europe, and Japan.

Industrial Significance as a Key Intermediate in Chemical Manufacturing

Fluorinated pyridines, including 2,6-disubstituted-3,5-difluoropyridine analogues, are of considerable industrial significance due to their role as key building blocks in the synthesis of complex, biologically active molecules. The presence of fluorine atoms can dramatically alter the physicochemical properties of a molecule, often leading to enhanced efficacy, improved metabolic stability, and better bioavailability of the final product. agropages.com

In the agrochemical sector, fluorinated pyridine derivatives are integral to the production of a new generation of pesticides that are highly effective at low application rates and exhibit favorable environmental profiles. agropages.com For example, derivatives of 3,5-difluoropyridine (B1298662) are used in the synthesis of potent herbicides. The specific substitution pattern on the pyridine ring is crucial for the desired biological activity.

The commercial manufacturing of these intermediates often involves multi-step syntheses, starting from more readily available chlorinated pyridines. google.comgoogleapis.com The processes are designed to be scalable and cost-effective to meet the demands of large-scale production for agricultural and pharmaceutical applications.

Analysis of Intellectual Property Trends in Pyridine-Based Technologies

The intellectual property trends in pyridine-based technologies, particularly those involving fluorination, are driven by the continuous need for new and improved products in the life sciences sector. A key trend is the focus on developing more efficient and sustainable manufacturing processes for these key intermediates. This includes the use of novel catalysts, flow chemistry, and other green chemistry principles to reduce waste and improve yields.

Another significant trend is the exploration of new substitution patterns on the pyridine ring to create novel bioactive molecules. The patent literature reveals a wide range of substituents being explored, with the aim of discovering new herbicides, fungicides, insecticides, and pharmaceuticals with improved performance and safety profiles. google.com

The rise of artificial intelligence and machine learning is also beginning to impact this field, with these technologies being used to predict the properties of new molecules and to design more efficient synthetic routes. dennemeyer.com This is expected to accelerate the pace of innovation and lead to an increase in patent filings for novel pyridine-based compounds and their applications.

Furthermore, as older patents on established fluorinated pyridine-based products expire, there is a growing interest in the development of generic versions and new formulations, which also contributes to the intellectual property landscape. The strategic management of patent portfolios is crucial for companies operating in this competitive space to protect their innovations and maintain their market position. oblon.comiit.edu

Future Research Directions and Perspectives on 2,6 Bis Benzyloxy 3,5 Difluoropyridine

Development of Sustainable and Atom-Economical Synthetic Methodologies

The current synthetic routes to substituted pyridines often rely on multi-step processes with harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. Future research should prioritize the development of more sustainable and atom-economical methods for the synthesis of 2,6-Bis(benzyloxy)-3,5-difluoropyridine.

A primary focus should be on the late-stage functionalization of a pre-formed pyridine (B92270) ring. For instance, the direct C-H benzylation of 3,5-difluoropyridine-2,6-diol or its derivatives would be a highly atom-economical approach, avoiding the pre-installation of leaving groups. This could potentially be achieved through the use of photoredox catalysis or other modern catalytic methods that enable C-H activation.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Late-Stage C-H Benzylation | High atom economy, reduced step count | Selectivity, catalyst development |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Reagent compatibility, process optimization |

| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

Discovery of Novel Chemical Transformations and Reactivity Pathways

The interplay of the electron-donating benzyloxy groups and the strongly electron-withdrawing fluorine atoms on the pyridine ring is expected to give rise to unique reactivity patterns. A thorough investigation of the chemical transformations of this compound is crucial for expanding its synthetic utility.

One area of interest is the selective activation of the C-F bonds. While typically strong, the electronic environment of the pyridine ring might render these bonds susceptible to specific transformations, such as nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. The bulky benzyloxy groups could exert significant steric influence, leading to regioselective reactions that might not be achievable with smaller substituents.

Furthermore, the benzyloxy groups themselves can be targets for chemical modification. Catalytic debenzylation could unveil the corresponding diol, a versatile intermediate for further functionalization. The conditions for this debenzylation in the presence of the fluoro substituents would need to be carefully optimized to ensure selectivity. The potential for ortho-lithiation or other metal-catalyzed C-H functionalization on the benzyl (B1604629) rings also presents an opportunity for creating more complex molecular architectures.

Exploration of Unexpected Applications in Interdisciplinary Fields

While the initial applications of a novel compound are often extensions of known chemistry, the unique properties of this compound may lead to its use in unexpected interdisciplinary fields.

In medicinal chemistry, the fluorinated pyridine core is a common motif in bioactive molecules. The presence of two fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability. The benzyloxy groups could serve as handles for further derivatization or could themselves interact with biological targets. This compound could serve as a scaffold for the development of new therapeutic agents, for example, in oncology or neuroscience, where fluorinated heterocycles have shown significant promise.

In materials science, the rigid and electron-deficient nature of the difluoropyridine core, combined with the potential for π-stacking interactions from the benzyl groups, could make this compound a building block for novel organic electronic materials. Its incorporation into polymers or small molecule semiconductors could lead to materials with interesting photophysical or charge-transport properties.

| Potential Application Area | Key Features of the Compound | Possible Research Direction |

| Medicinal Chemistry | Fluorinated pyridine core, modifiable benzyloxy groups | Synthesis of compound libraries for biological screening |

| Materials Science | Rigid core, potential for π-stacking | Incorporation into organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs) |

| Agrochemicals | Potential for bioactivity | Screening for herbicidal or fungicidal activity |

Integration with Green Chemistry Principles for Environmentally Benign Synthesis

The synthesis of this compound should be approached with the principles of green chemistry at the forefront. This involves a holistic consideration of the environmental impact of the entire synthetic process, from the choice of starting materials to the final purification steps.

A key focus should be on the use of greener solvents. Traditional syntheses of pyridine derivatives often employ hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons. Research into the use of more benign alternatives, such as bio-based solvents (e.g., Cyrene™) or even water, would be a significant step forward.

The development of catalytic processes is another cornerstone of green chemistry. The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts or enzymes, can minimize waste and reduce the need for stoichiometric reagents. For instance, the benzylation step could potentially be carried out using a solid-supported catalyst that can be easily recovered and reused.

Energy efficiency should also be a consideration. The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to traditional batch processing. These technologies also offer better control over reaction parameters, leading to higher yields and purities.

By proactively incorporating these green chemistry principles, the future development and application of this compound can be conducted in a more sustainable and environmentally responsible manner.

Q & A

Basic: What synthetic strategies are recommended for preparing 2,6-bis(benzyloxy)-3,5-difluoropyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:

Benzyl Protection : Reacting pyridine-3,5-diol with benzyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to install benzyloxy groups at the 2,6-positions .

Fluorination : Direct electrophilic fluorination using reagents like Selectfluor™ or deoxyfluorination via intermediates (e.g., conversion of hydroxyl to triflate followed by F⁻ substitution) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.

Key Challenge : Ensuring regioselectivity during fluorination; competing side reactions may require optimization of temperature and stoichiometry .

Basic: How can researchers confirm the regiochemistry of fluorination in this compound?

Methodological Answer:

Regiochemistry is validated using:

- ¹⁹F NMR : Distinct chemical shifts for 3- and 5-fluorine atoms due to electronic differences. For example, 3-F may appear upfield compared to 5-F due to shielding effects from adjacent substituents .

- X-ray Crystallography : Definitive structural confirmation, particularly if single crystals are obtained .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict and compare experimental ¹⁹F NMR shifts with theoretical values .

Advanced: How does the electronic nature of fluorine atoms influence reactivity in cross-coupling reactions?

Methodological Answer:

The strong electron-withdrawing effect of fluorine activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example:

- Suzuki Coupling : The 3,5-difluoro motif directs boronic acid coupling to the 4-position of the pyridine ring. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O .

- SNAr Reactions : Fluorine substitution at 3,5-positions enhances leaving-group ability, enabling reactions with amines or thiols under mild conditions (room temperature, DMF) .

Data Contradiction : Some studies report reduced reactivity due to steric hindrance from benzyloxy groups; optimizing ligand-to-metal ratios may mitigate this .

Advanced: What stability challenges arise during storage, and how can they be addressed?

Methodological Answer:

- Hydrolytic Sensitivity : The benzyl ether groups are prone to acid-catalyzed cleavage. Store under inert atmosphere (Ar/N₂) at -20°C in anhydrous solvents (e.g., THF) .

- Light Sensitivity : Fluorinated pyridines may degrade under UV light. Use amber vials and avoid prolonged exposure to ambient light .

- Long-Term Stability : Monitor via periodic ¹H NMR; degradation products often include benzyl alcohol (δ ~4.5 ppm) and pyridine derivatives .

Advanced: How can computational tools predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Study solvation effects and ligand-substrate interactions in solvents like DMF or THF .

- DFT Calculations : Optimize transition states for fluorination or coupling reactions. For example, calculate activation energies for SNAr pathways using B3LYP/6-31G(d) .

- Docking Studies : Predict binding affinity in medicinal chemistry applications (e.g., enzyme inhibition) using AutoDock Vina .

Basic: What analytical techniques are critical for characterizing intermediates?

Methodological Answer:

- HPLC-MS : Monitor reaction progress and detect low-abundance intermediates (e.g., mono-fluorinated byproducts) .

- FT-IR : Confirm benzyl ether formation (C-O stretch ~1100 cm⁻¹) and absence of hydroxyl groups .

- Elemental Analysis : Validate purity (>95%) and stoichiometry of C, H, N .

Advanced: How do steric effects from benzyloxy groups impact derivatization?

Methodological Answer:

- Steric Hindrance : Bulky benzyloxy groups at 2,6-positions limit access to the 4-position for electrophiles. Use smaller catalysts (e.g., Pd(OAc)₂) or elevated temperatures .

- Orthogonal Deprotection : Selective removal of benzyl groups (e.g., H₂/Pd-C) post-derivatization to enable further functionalization .

Basic: What solvents optimize solubility for this compound in reaction conditions?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO for SNAr or coupling reactions.

- Low-Polarity Solvents : Toluene or CH₂Cl₂ for Suzuki-Miyaura coupling to minimize side reactions.

Note : Solubility tests (e.g., dynamic light scattering) are recommended to avoid precipitation during catalysis .

Advanced: Are there contradictions in reported fluorination methods, and how can they be resolved?

Methodological Answer:

- Contradiction : Some studies report incomplete fluorination using Selectfluor™, while others achieve high yields with DAST.

- Resolution : Pre-activate the pyridine ring via nitration or sulfonation before fluorination to enhance reactivity. Kinetic studies (e.g., in situ IR) can identify optimal reaction windows .

Advanced: How does isotopic labeling (e.g., ¹⁸F) enhance tracking in mechanistic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.